Mitochondrial Fusion Promoter M1

Mitochondrial Dynamics Fusion Assay MFN Knockout

Mitochondrial Fusion Promoter M1 (CAS 219315-22-7) is a unique, cell-permeable phenylhydrazone that directly promotes mitochondrial fusion, making it mechanistically distinct from fission inhibitors like Mdivi-1 (enhances weakened fusion machinery vs. inhibiting fission). Its conditional activity requires MFN1 or MFN2, rescuing fusion in single-knockout MEFs (EC50 4.42-5.3 µM) but critically cannot compensate for loss of both or OPA1. This profile makes it indispensable for dissecting outer mitochondrial membrane fusion roles, statistically reducing cholesterol-induced mito-ROS by ~60% in β-cells at 20 µM, and promoting in vivo axon regeneration—applications where other fusion agonists or fission inhibitors fail to replicate outcomes. Ensure functional fusion machinery for valid experimental results.

Molecular Formula C14H10Cl4N2O
Molecular Weight 364.0 g/mol
Cat. No. B10817375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitochondrial Fusion Promoter M1
Molecular FormulaC14H10Cl4N2O
Molecular Weight364.0 g/mol
Structural Identifiers
SMILESCC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C14H10Cl4N2O/c1-7(10-4-8(15)2-3-13(10)21)19-20-14-11(17)5-9(16)6-12(14)18/h2-6,20-21H,1H3/b19-7-
InChIKeyCYVDGZYJHHYIIU-GXHLCREISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitochondrial Fusion Promoter M1: A Defined Hydrazone Tool for Mitochondrial Fusion Research and Procurement


Mitochondrial Fusion Promoter M1 (CAS 219315-22-7), chemically identified as (E)-4-Chloro-2-(1-(2-(2,4,6-trichlorophenyl)hydrazono)ethyl)phenol, is a cell-permeable phenylhydrazone small molecule . It is established as a positive modulator of mitochondrial fusion, acting by enhancing the weakened fusion machinery in cells, which is distinct from inhibiting fission . This compound is a primary research tool for investigating the role of mitochondrial dynamics in cellular health and disease, and its activity is contingent upon the presence of a functional mitochondrial fusion apparatus [1].

Why Generic Mitochondrial Modulators Cannot Substitute for Fusion Promoter M1


Mitochondrial morphology is governed by a dynamic equilibrium between opposing processes of fission and fusion. Therefore, simply using a fission inhibitor (e.g., Mdivi-1) is mechanistically distinct and leads to different cellular outcomes compared to directly promoting fusion with M1 . Furthermore, unlike other fusion agonists such as S89 which is specific to Mitofusin 1 (MFN1), M1 exhibits a broader but conditional activity, rescuing fusion in cells deficient in either MFN1 or MFN2, but crucially not in cells lacking both or the inner membrane protein Opa1 . This defines a precise, context-dependent utility that makes M1 an indispensable tool for dissecting the specific roles of outer mitochondrial membrane fusion proteins in disease models, where substituting a fission inhibitor or a different fusion agonist would not replicate the experimental outcomes or address the same mechanistic question [1].

Quantitative Differentiation of Mitochondrial Fusion Promoter M1 Against Closest Analogs


Direct Comparison of Mitochondrial Fusion Restoration Efficacy in MFN Knockout Models: M1 vs. Mdivi-1

In a direct mechanistic comparison using Mfn1-/- and Mfn2-/- mouse embryonic fibroblasts (MEFs), M1 restored mitochondrial tubular network formation with EC50 values of 5.3 µM and 4.42 µM, respectively . In contrast, the fission inhibitor Mdivi-1 acts through a distinct mechanism by inhibiting DRP1, with an estimated IC50 of 1-10 µM for its target, but does not directly promote the fusion of fragmented mitochondria . This demonstrates that M1 and Mdivi-1 are not functionally interchangeable and that M1 provides a direct, quantifiable measure of fusion promotion efficacy in these standard genetic models.

Mitochondrial Dynamics Fusion Assay MFN Knockout

Functional Rescue of Cellular Respiration and Insulin Secretion: M1's Protective Effects vs. Vehicle Control in a Disease Model

In BRIN-BD11 pancreatic beta cells exposed to soluble cholesterol, a model of lipotoxicity, treatment with 20 µM M1 for 12 hours quantitatively reversed mitochondrial dysfunction . Specifically, M1 reduced mitochondrial reactive oxygen species (mito-ROS) from a 2.5±0.5 fold increase in cholesterol-treated cells down to 1.0±0.44 fold (normalized to control) and significantly enhanced the mitochondrial membrane potential from a diminished 0.29±0.05 fold up to 0.5±0.07 fold . This functional rescue directly translated to a restoration of glucose-stimulated insulin secretion (GSIS), which was otherwise abolished by cholesterol accumulation [1]. This functional data is not established for other fusion agonists like S89 in this specific disease context.

Beta-cell Function Metabolic Rescue Cholesterol Toxicity

Cellular Selectivity: M1 Does Not Alter ER/Lysosome Morphology Unlike Non-Specific Modulators

A critical differentiator for M1 is its demonstrated selectivity for mitochondrial morphology. While M1 at 5 µM effectively restored the mitochondrial tubular network in Mfn1 knockout MEFs, it did not induce any observable changes in the morphology of the endoplasmic reticulum (ER) or lysosomes under the same conditions . This organelle-specific activity is a key quality control parameter, distinguishing M1 from less selective compounds that might induce cellular stress or off-target effects by disrupting other membrane-bound compartments. This level of morphological specificity is not consistently documented for many other mitochondrial modulators.

Off-target Effects Organelle Morphology Selectivity

In Vivo Evidence for Functional Recovery in CNS Injury: M1 Promotes Optic Nerve Regeneration

M1's translational potential is supported by in vivo evidence in a model of central nervous system (CNS) injury. In a mouse model of optic nerve crush, treatment with M1 significantly increased the number of axons regenerating through the optic chiasm into multiple subcortical areas, leading to functional recovery of the pupillary light reflex [1]. Crucially, this regenerative effect was shown to be dependent on the mitochondrial fusion proteins Opa1 and Mfn2, as their knockdown abolished M1's pro-regenerative activity [1]. In contrast, while the fission inhibitor Mdivi-1 has shown neuroprotection in some models, its direct promotion of CNS axon regeneration and functional recovery is not as well-documented [2].

Axon Regeneration Neuroprotection In Vivo Efficacy

Patent-Backed Therapeutic Utility for Nervous System Injury: A Defined Composition of Matter

The specific application of M1 for treating nervous system injury is protected by a granted US patent (US11992469B2), which claims methods of using diaryl hydrazones, including M1, to treat nerve injury [1]. This patent protection establishes a clear commercial and scientific differentiation from other mitochondrial fusion promoters like S89 or fission inhibitors like Mdivi-1, which may not have the same defined and protected therapeutic applications in this area. This provides a clear pathway for potential therapeutic development and licensing, a critical factor for industrial procurement and partnership considerations.

Intellectual Property Therapeutic Method Nervous System

Validated Application Scenarios for Mitochondrial Fusion Promoter M1 in Research and Development


Investigating MFN1/MFN2-Dependent Mitochondrial Fusion in Genetic Knockout Models

This is the most established and well-characterized application for M1. Researchers can use M1 to rescue mitochondrial fusion defects in Mfn1-/- or Mfn2-/- MEFs with EC50 values of 5.3 µM and 4.42 µM, respectively . This application is ideal for dissecting the specific contributions of these outer mitochondrial membrane proteins to cellular processes, as M1's effect is conditional on the presence of a minimal fusion machinery, unlike a fission inhibitor which would alter the dynamics in a different way [1].

Reversal of Metabolic Dysfunction in Lipotoxic Beta-Cell Models

M1 is a superior choice for studies investigating mitochondrial dysfunction in pancreatic beta cells under metabolic stress. The compound has been quantitatively shown to reduce cholesterol-induced mito-ROS by ~60% and partially restore mitochondrial membrane potential and glucose-stimulated insulin secretion at 20 µM . This provides a clear, functional rescue endpoint that is directly attributable to M1's pro-fusion activity, a key differentiator for metabolic disease research [2].

Promoting Axon Regeneration and Functional Recovery in CNS Injury Models

For neuroregeneration research, M1 offers a unique and patent-protected advantage [3]. In vivo studies demonstrate that M1 promotes axon regeneration through the optic chiasm and leads to functional recovery of visual reflexes after optic nerve crush, an effect dependent on Opa1 and Mfn2 [4]. This specific, in vivo-validated application for CNS repair is a primary reason to select M1 over other mitochondrial modulators like Mdivi-1, which are primarily associated with neuroprotection rather than functional regeneration [5].

Cell Fate Specification and Cardiac Differentiation of iPSCs

M1 is a validated tool for driving the cardiac differentiation of human induced pluripotent stem cells (iPSCs). Treatment with M1 during embryoid body formation has been shown to significantly increase the percentage of beating embryoid bodies and the expression of cardiac-specific genes, highlighting the role of mitochondrial fusion in mesodermal lineage specification [6]. This application is distinct from the use of fission inhibitors and provides a direct method to enhance cardiomyocyte production for disease modeling and drug screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitochondrial Fusion Promoter M1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.